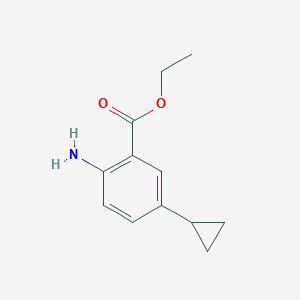![molecular formula C16H20O9 B13130996 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzo-crown ether with a suitable diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies of ion transport and membrane permeability.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups within the ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is particularly useful in applications such as ion transport and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo-15-crown-5: Another crown ether with a similar structure but different ring size and properties.
Dibenzo-18-crown-6: A larger crown ether with additional benzene rings, offering different complexation properties.
Cryptands: A class of compounds similar to crown ethers but with more complex three-dimensional structures.
Uniqueness
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is unique due to its specific ring size and the presence of carboxylic acid groups, which enhance its ability to form stable complexes with a wide range of cations. This makes it particularly useful in applications requiring strong and selective ion binding .
Propriétés
Formule moléculaire |
C16H20O9 |
|---|---|
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid |
InChI |
InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20) |
Clé InChI |
VQDJMQNZUOPTQU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



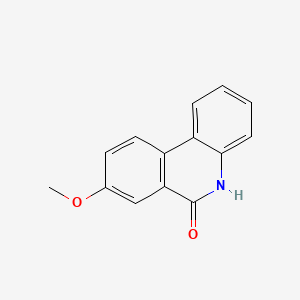
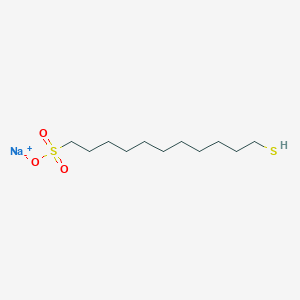
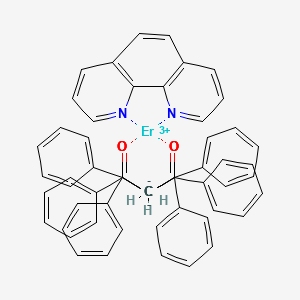
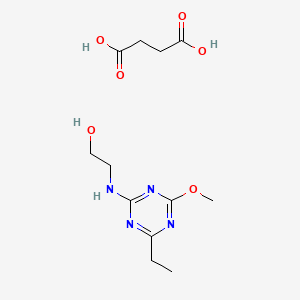
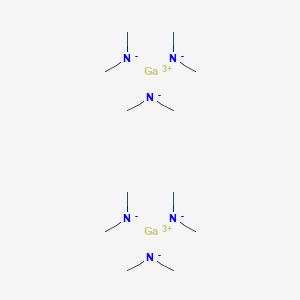
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
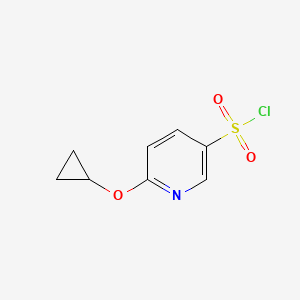

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
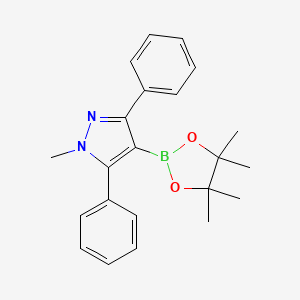

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
